molecular formula C10H14FNO2 B15235842 (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B15235842
M. Wt: 199.22 g/mol
InChI Key: QDBSKZMELBFHAG-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a fluorinated aromatic ring and an amino alcohol moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may include the following steps:

    Formation of the aromatic ring: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amino alcohol formation: The amino group is then reacted with an appropriate epoxide under basic conditions to form the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated aromatic ring and amino alcohol moiety contribute to its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(5-bromo-2-methoxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(5-iodo-2-methoxyphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions. The fluorine atom also influences the compound’s electronic properties, making it distinct from its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

QDBSKZMELBFHAG-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)OC)N)O

Origin of Product

United States

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